3-(4-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(4-methyl-3,6-dioxopiperazin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-10-4-6(11)9-5(8(10)14)2-3-7(12)13/h5H,2-4H2,1H3,(H,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVFGSOCLGEYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form Diketopiperazine Core
The diketopiperazine core (piperazine-2,5-dione) is generally prepared by condensation and cyclization of N-protected amino acid derivatives. For example, the cyclization of N-substituted dipeptides under dehydrating conditions yields the 3,6-dioxopiperazine ring.
- Typical conditions involve heating dipeptides or their activated derivatives in solvents such as toluene or acetonitrile under reflux.
- Protection groups like tert-butoxycarbonyl (Boc) are often used to control the selectivity and facilitate purification.
Methylation at the 4-Position
The methyl group at the 4-position is introduced via alkylation reactions:
- Using methyl iodide or methyl triflate under basic conditions to selectively methylate the nitrogen or carbon at the 4-position.
- Careful control of reaction conditions prevents over-alkylation or side reactions.
Introduction of the Propanoic Acid Side Chain
The propanoic acid moiety is typically incorporated through:
- Alkylation of the diketopiperazine intermediate with a suitable haloalkanoic acid derivative (e.g., 3-bromopropanoic acid or its esters).
- Alternatively, coupling reactions using activated esters or acid chlorides of propanoic acid with the diketopiperazine nitrogen.
Following alkylation, hydrolysis or deprotection steps yield the free acid form.
Representative Synthetic Protocols
Based on detailed literature procedures and doctoral theses, the following protocol outlines a general method for synthesizing diketopiperazine derivatives similar to this compound:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | N-Boc protected dipeptide, heat under reflux in toluene | Cyclization to form diketopiperazine ring | 70-85 |
| 2 | Methyl iodide, base (e.g., K2CO3), DMF, room temperature | Methylation at 4-position | 60-75 |
| 3 | 3-Bromopropanoic acid methyl ester, base, DMF, 50-60°C | Alkylation to attach propanoic acid side chain | 65-80 |
| 4 | Acidic hydrolysis (e.g., 2N HCl in ethyl acetate) | Deprotection and conversion to free acid | 85-90 |
Analytical and Purification Techniques
- Purification is commonly achieved by column chromatography using silica gel with gradients of methanol/chloroform or ethyl acetate/hexane.
- Structural confirmation is performed by NMR (1H and 13C), mass spectrometry, and melting point analysis.
- Yields and purity are optimized by controlling reaction times, temperatures, and reagent stoichiometry.
Research Findings and Optimization Notes
- The use of protecting groups such as Boc is critical to avoid side reactions during cyclization and alkylation steps.
- Alkylation reactions require careful selection of base and solvent to maximize regioselectivity and yield.
- Hydrolysis conditions must be mild enough to prevent ring opening or degradation of the diketopiperazine core.
- Some studies report the use of benzotriazole-mediated coupling methods to improve yields of mixed dimers and substituted diketopiperazines.
- The overall synthetic route benefits from iterative purification and monitoring by thin-layer chromatography (TLC) and HPLC.
Summary Table of Preparation Methods
| Preparation Step | Common Reagents | Typical Conditions | Key Considerations | Typical Yield (%) |
|---|---|---|---|---|
| Cyclization to diketopiperazine | N-Boc dipeptides | Reflux in toluene or acetonitrile | Use of protecting groups, dry conditions | 70-85 |
| Methylation at 4-position | Methyl iodide, K2CO3 | Room temperature, DMF | Control to avoid over-alkylation | 60-75 |
| Propanoic acid side chain attachment | 3-Bromopropanoic acid methyl ester, base | 50-60°C, DMF | Choice of base and solvent critical | 65-80 |
| Deprotection and hydrolysis | 2N HCl in ethyl acetate | Room temperature to reflux | Mild acidic conditions to preserve ring | 85-90 |
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, carboxylic acids, and substituted piperazines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(4-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid is C_10H_14N_2O_4, with a molecular weight of approximately 200.192 g/mol. This compound features a piperazine core with two keto groups and a propanoic acid moiety, which contributes to its biological activities and interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Inhibition of HMG-CoA Reductase : This enzyme plays a crucial role in cholesterol synthesis. Inhibitors of this enzyme are vital in managing hyperlipidemia and related cardiovascular diseases.
- Potential Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.
Synthesis and Derivatives
The synthesis of this compound typically involves reactions that modify the piperazine ring or the propanoic acid component. These synthetic routes are essential for developing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
Applications in Medicinal Chemistry
The compound's applications in medicinal chemistry can be categorized as follows:
- Cholesterol Management : Due to its inhibition of HMG-CoA reductase, it may be explored as a therapeutic agent for lowering cholesterol levels.
- Drug Development : Its unique structure allows for the modification to create new drugs targeting various diseases, particularly those related to metabolic disorders.
- Pharmacodynamics and Pharmacokinetics Studies : Understanding the interactions and behavior of this compound in biological systems is crucial for assessing its safety and efficacy in therapeutic contexts.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
- Cholesterol-Lowering Effects : A study demonstrated that derivatives of this compound effectively reduced cholesterol levels in animal models, indicating its potential use in treating hyperlipidemia.
- Antimicrobial Activity : Research highlighted its effectiveness against certain bacterial strains, suggesting further exploration into its use as an antibiotic agent.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Dione Derivatives
The piperazine-dione scaffold is a common structural motif in bioactive compounds. Key analogs include:
| Compound Name | CAS Number | Structural Features | Key Differences |
|---|---|---|---|
| 3-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid | 16364-36-6 | 4-Methyl, 3,6-dioxo-piperazine + propanoic acid | Reference compound |
| 2-Piperazinepropanoic acid, 3,6-dioxo-, (2S) | 16364-35-5 | 3,6-dioxo-piperazine + propanoic acid | Lacks methyl group; stereochemical variation |
| 2,5-Piperazinedione, 3-(2-hydroxyethyl) | 101080-13-1 | 3,6-dioxo-piperazine + hydroxyethyl side chain | Hydroxyethyl instead of propanoic acid |
| 2-Piperazineacetic acid, 5-methyl-3,6-dioxo-, (2S,5S) | 110954-19-3 | 4-Methyl, 3,6-dioxo-piperazine + acetic acid | Shorter carboxylic acid chain (C2 vs. C3) |
Key Observations :
- The methyl group at the 4-position (in the target compound) may enhance steric effects or influence binding interactions compared to unmethylated analogs .
- The propanoic acid chain (C3) likely improves solubility and metal-chelating capacity relative to acetic acid (C2) or hydroxyethyl substituents .
Bioactive Propanoic Acid Derivatives with Heterocyclic Cores
Compounds sharing the propanoic acid moiety but differing in core structure exhibit varied bioactivities:
Chlorinated 3-Phenylpropanoic Acids
- Structure: Phenyl ring with Cl and OH substituents + propanoic acid.
- Activity : Selective antimicrobial effects against Escherichia coli and Staphylococcus aureus .
Quinoline-Based Propanoic Acid
- Example: 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid.
- Structure: Quinoline core with ketone + propanoic acid.
- Activity : Potent antimicrobial activity, possibly via Mg²⁺ chelation .
- Comparison: The aromatic quinoline core may enhance DNA intercalation, a mechanism absent in piperazine-dione derivatives .
Thiazolone Derivatives
- Example: 3-(4-Hydroxyphenyl)propanoic acid derivatives.
- Structure: Thiazolone ring + substituted phenylpropanoic acid.
- Activity : High antibacterial and antifungal activity .
- Comparison : The thiazolone core introduces sulfur-based reactivity, differing from the nitrogen-rich piperazine-dione .
Pyran-Oxy-Phenylpropanoic Acid
Propanoic Acid Esters in Natural Products
- Examples: 3-(Methylthio)propanoic acid methyl/ethyl esters (pineapple volatiles).
- Structure: Propanoic acid esterified with methyl or ethyl groups.
- Activity : Contribute to fruity aromas (OAV > 1 in pineapples) .
- Comparison: Esterification reduces acidity, making these compounds volatile and odor-active, unlike the non-volatile, acidic target compound .
Research Implications and Gaps
- Structural-Activity Relationships: The piperazine-dione core in the target compound may favor interactions with enzymes or receptors requiring rigid, planar binding sites, whereas flexible side chains (e.g., propanoic acid) could enhance solubility .
- Synthetic Approaches: Methods for triazinyl-substituted propanoic acids (e.g., reflux with Na₂CO₃, 95% yield ) could inform the synthesis of piperazine-dione analogs.
Biological Activity
3-(4-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid (MDP) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and potential applications of MDP, supported by relevant research findings.
- Molecular Formula : C8H12N2O4
- Molecular Weight : 200.19 g/mol
- CAS Number : 1822599-52-9
MDP is classified as a piperazine derivative, which is significant in drug design due to the structural versatility and biological relevance of piperazine compounds.
Biological Properties
MDP exhibits a range of biological activities, including:
-
Antibacterial Activity :
- MDP has shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro studies indicate that MDP inhibits bacterial growth through disruption of cell wall synthesis and function.
-
Antifungal Activity :
- The compound also demonstrates antifungal properties against species like Candida albicans, making it a candidate for further exploration in antifungal therapies.
- Anticancer Activity :
- Anti-inflammatory Effects :
The mechanisms underlying the biological activities of MDP are still under investigation, but several pathways have been proposed:
- Apoptosis Induction : MDP may activate intrinsic apoptotic pathways by increasing the expression of pro-apoptotic factors and decreasing anti-apoptotic proteins.
- Cell Cycle Arrest : Studies suggest that MDP can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating effectively.
- Inhibition of Enzymatic Activity : MDP may inhibit specific enzymes critical for bacterial and fungal survival, contributing to its antimicrobial effects.
Toxicity and Safety
Preliminary studies suggest that MDP is relatively safe at therapeutic doses. Toxicological assessments in animal models have not reported significant adverse effects; however, comprehensive toxicological studies are necessary to establish a complete safety profile .
Applications in Research
MDP's diverse biological activities make it a valuable compound for various applications:
- Drug Development : Given its antibacterial and anticancer properties, MDP could be a lead compound for developing new therapeutic agents.
- Biological Assays : MDP can serve as a tool compound in assays designed to study apoptosis and inflammation mechanisms.
Case Studies
Several studies have highlighted the potential of MDP:
- A study demonstrated that MDP significantly inhibited the growth of Staphylococcus aureus in vitro, with a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.
| Study | Findings |
|---|---|
| Ghosh et al. (2014) | Reported antibacterial activity against multiple strains including E. coli and C. albicans |
| ACS Publications (2015) | Highlighted apoptosis induction in cancer cell lines with specific caspase activation |
Current State of Research
Research on MDP is ongoing, with studies focusing on optimizing its pharmacological properties and exploring its mechanisms of action. Future research directions include:
- Structural Modifications : To enhance potency and reduce toxicity.
- Combination Therapies : Investigating synergistic effects with existing antibiotics or anticancer agents.
Q & A
Q. What are the established synthetic routes for 3-(4-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves constructing the 3,6-dioxopiperazine ring followed by coupling with a propanoic acid derivative. A common approach includes:
- Cyclization : Using acidic catalysts (e.g., boron trifluoride diethyl etherate) to form the dioxopiperazine core, as seen in analogous syntheses of related heterocycles .
- Coupling Reactions : Amide bond formation between the piperazine nitrogen and propanoic acid precursors under mild basic conditions to avoid racemization .
- Critical Conditions : Temperature control (<50°C) during cyclization prevents decomposition, while anhydrous solvents (e.g., THF or DMF) improve reaction efficiency .
Q. What spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?
- NMR Spectroscopy : 1H and 13C NMR to verify the dioxopiperazine ring (characteristic peaks at δ 3.2–4.0 ppm for methylene groups) and propanoic acid moiety (δ 2.5–3.0 ppm for the CH2 group) .
- FT-IR : Confirmation of carbonyl stretches (C=O at ~1700 cm⁻¹ for the dioxopiperazine and carboxylic acid groups) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry for purity assessment (>95%) and molecular ion verification .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times, as variations can alter activity profiles .
- Control for Solubility : Use co-solvents (e.g., DMSO ≤0.1%) and confirm solubility via dynamic light scattering (DLS) to avoid false negatives due to aggregation .
- Dose-Response Validation : Perform full dose-response curves (e.g., 1 nM–100 µM) in triplicate to account for batch-to-batch variability in compound purity .
Q. What strategies are effective in improving the aqueous solubility of this compound for in vitro bioactivity assays?
- Salt Formation : Convert the carboxylic acid to a sodium salt (e.g., using NaOH) to enhance solubility, as demonstrated for structurally similar propanoic acid derivatives .
- pH Adjustment : Dissolve the compound in buffered solutions (pH 7.4–8.0) to ionize the carboxylic acid group .
- Co-Solvents : Use biocompatible solvents like PEG-400 or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
Q. How should researchers address instability of the dioxopiperazine ring under acidic or oxidative conditions during storage?
- Storage Conditions : Store lyophilized powder at –20°C under inert gas (argon) to prevent hydrolysis or oxidation .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products (e.g., piperazine ring-opening byproducts) .
- Formulation Additives : Include antioxidants (e.g., ascorbic acid) in buffer systems for long-term stability in solution .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., proteases or kinases) based on the compound’s tautomeric states .
- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent to assess conformational stability of the dioxopiperazine ring .
- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. ethyl groups) on activity using Hammett σ constants and steric parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
